Cholest-4-en-3-one, 2-hydroxy-, (2b)-
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Overview
Description
Cholest-4-en-3-one, 2-hydroxy-, (2b)- is a cholestanoid compound that is structurally characterized by a cholest-4-ene backbone substituted by a hydroxy group at position 2 and an oxo group at position 3. This compound is a significant intermediate in steroid chemistry and has various applications in the synthesis of steroid drugs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be synthesized through several chemical methods. One common method involves the Oppenauer oxidation of cholesterol, which converts cholesterol to cholest-4-en-3-one. Another method is the acid-catalyzed isomerization of cholest-5-en-3-one. Additionally, pyridinium chlorochromate can be used to convert cholesterol to cholest-4-en-3-one .
Industrial Production Methods
Industrial production of cholest-4-en-3-one, 2-hydroxy-, (2b)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system. This method simplifies and accelerates the production process while ensuring high purity of the product. The enzymatic reaction system is optimized to produce cholest-4-en-3-one with a purity of 99.78%, which is then identified by nuclear magnetic resonance, mass spectroscopy, and infrared spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cholest-4-en-3-one, 2-hydroxy-, (2b)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Cholesterol oxidase is commonly used to oxidize cholesterol to cholest-4-en-3-one.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like pyridinium chlorochromate for converting cholesterol to cholest-4-en-3-one.
Major Products Formed
The major products formed from these reactions include cholest-4-en-3-one and its derivatives, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are important intermediates in the synthesis of anabolic drugs and contraceptive hormones .
Scientific Research Applications
Cholest-4-en-3-one, 2-hydroxy-, (2b)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various steroid drugs and other biologically active molecules.
Biology: It is used in studies related to cholesterol metabolism and its role in cellular processes.
Industry: The compound is used in the industrial production of steroid drugs and other pharmaceuticals.
Mechanism of Action
Cholest-4-en-3-one, 2-hydroxy-, (2b)- exerts its effects through various molecular targets and pathways. For example, its derivative Olesoxime binds to components of the mitochondrial permeability transition pore, such as the voltage-dependent anion channel and the translocator protein 18 kDa, suggesting a potential mechanism for its neuroprotective activity . Additionally, cholesterol oxidase catalyzes the conversion of cholesterol to cholest-4-en-3-one, which can then undergo further transformations in steroid biosynthesis pathways .
Comparison with Similar Compounds
Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be compared with other similar compounds, such as:
Cholest-4-en-3-one: A cholestanoid with an oxo group at position 3.
25-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 25.
26-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 26.
7α,25-dihydroxy-4-cholesten-3-one: A derivative with hydroxy groups at positions 7 and 25.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of cholest-4-en-3-one, 2-hydroxy-, (2b)- in its specific applications and effects.
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI Key |
NFZDPXCPUNTQJE-OLVJEDJDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |
Origin of Product |
United States |
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